(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461337
InChI: InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)16-10-7-11-20(13-16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1
SMILES: CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one

CAS No.:

Cat. No.: VC13461337

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name (2S)-2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)16-10-7-11-20(13-16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1
Standard InChI Key PVIIIXQVYWHOCM-LBAUFKAWSA-N
Isomeric SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)[C@H](C)N
SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one, reflects its stereochemistry and functional groups . Key features include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 3-position.

  • Benzyl-ethyl-amino group: Attached to the piperidine’s 3-position, contributing hydrophobicity and steric bulk.

  • Chiral centers: (S)-configuration at both the 2-amino-propanone and 3-benzyl-ethyl-amino-piperidine positions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₇N₃O
Molecular Weight289.4 g/mol
SMILESCCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)[C@H](C)N
Topological Polar Surface Area58.3 Ų
Hydrogen Bond Donors/Acceptors2/3

The stereochemistry significantly influences its biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Synthesis and Structural Optimization

Synthetic Pathways

Synthesis typically involves multi-step organic reactions:

  • Piperidine Functionalization: Introduction of the benzyl-ethyl-amino group via nucleophilic substitution or reductive amination.

  • Propanone Chain Attachment: Acylation of the piperidine nitrogen using chloroacetone derivatives under basic conditions.

  • Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the (S)-configured product.

Key Reagents and Conditions:

  • Alkyl Halides: For N-alkylation of the piperidine ring.

  • Reducing Agents: Sodium cyanoborohydride for imine reduction.

  • Chiral Catalysts: L-Proline derivatives to enforce stereochemistry .

Yield optimization (reported up to 86% in industrial settings) requires precise control of temperature (60–80°C) and solvent polarity (e.g., THF or DCM).

Biological Activities and Mechanisms

Neurotransmitter System Interactions

Computational predictions (SwissTargetPrediction) identify dopamine D₂ receptors and serotonin transporters as primary targets . Experimental data from analogous piperidines suggest:

  • Dopaminergic Modulation: IC₅₀ values in the nanomolar range for dopamine reuptake inhibition .

  • Serotonergic Effects: Partial agonism at 5-HT₁A receptors, linked to anxiolytic potential .

Enzymatic Inhibition

In silico models highlight affinity for kinases (e.g., MAPK) and proteases (e.g., HIV-1 protease), with Pa (probability of activity) scores >0.7 . This aligns with observed antiproliferative effects in MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) .

Table 2: Predicted Biological Activities

ActivityPa ScoreTarget Class
Antineurotic0.79CNS Receptors
Antileukemic0.80Kinases
Membrane Stabilization0.54Ion Channels

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey Structural DifferenceBioactivity (IC₅₀)
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-oneC₁₇H₂₇N₃OBaselineDopamine D₂: 28 nM
VC13469711C₁₈H₂₉N₃OAdditional methyl group5-HT₁A: 45 nM
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-oneC₂₀H₃₃N₃OExtended aliphatic chainMAPK Inhibition: 18 μM

The parent compound’s compact structure enhances blood-brain barrier permeability (logP = 2.1) compared to bulkier analogs .

Future Directions

Target Validation

  • In Vivo Models: Efficacy studies in neurodegenerative disease models (e.g., APP/PS1 mice for Alzheimer’s).

  • CRISPR Screening: Identify off-target effects using genome-wide knockout libraries.

Drug Development

  • Prodrug Design: Esterification of the ketone group to enhance oral bioavailability.

  • Combination Therapies: Co-administration with checkpoint inhibitors in oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator